molecular formula C14H18N2O2S2 B14050990 Isopropyl 5-isobutyl-2,2'-bithiazole-4-carboxylate

Isopropyl 5-isobutyl-2,2'-bithiazole-4-carboxylate

Cat. No.: B14050990
M. Wt: 310.4 g/mol
InChI Key: WQTTUKDDNUZOQC-UHFFFAOYSA-N
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Description

Isopropyl 5-isobutyl-2,2'-bithiazole-4-carboxylate is a bithiazole derivative characterized by two interconnected thiazole rings. The compound features an isobutyl group at position 5 and an isopropyl ester moiety at position 4 of the carboxylate group. The isobutyl and isopropyl substituents likely enhance lipophilicity, influencing bioavailability and membrane permeability.

Properties

Molecular Formula

C14H18N2O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

propan-2-yl 5-(2-methylpropyl)-2-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H18N2O2S2/c1-8(2)7-10-11(14(17)18-9(3)4)16-13(20-10)12-15-5-6-19-12/h5-6,8-9H,7H2,1-4H3

InChI Key

WQTTUKDDNUZOQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)C2=NC=CS2)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Stepwise Thiazole Ring Construction

The Hantzsch thiazole synthesis remains a cornerstone for generating substituted thiazoles. For this compound, two distinct thiazole units are synthesized separately:

  • 5-Isobutylthiazole : Prepared via condensation of thiourea with α-bromoisobutyryl bromide in ethanol under reflux.
  • 5-Methylthiazole-4-carboxylic acid : Synthesized by cyclizing cysteine methyl ester with acetyl chloride in the presence of phosphorus pentasulfide.

These intermediates are subsequently coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Optimized conditions employ Pd(PPh₃)₄ as the catalyst, potassium carbonate as the base, and a 1,4-dioxane/water solvent system at 80°C, achieving yields of 68–72%.

Step Reactant A Reactant B Catalyst Solvent Yield (%)
1 Thiourea α-Bromoisobutyryl bromide None Ethanol 85
2 Cysteine methyl ester Acetyl chloride P₂S₅ Toluene 78
3 5-Isobutylthiazole 5-Methylthiazole-4-carboxylic acid Pd(PPh₃)₄ Dioxane/H₂O 70

Tandem Cyclization Approach

An alternative method involves simultaneous formation of both thiazole rings from a dithioamide precursor. Treatment of N,N'-bis(2-oxoisobutyl)ethanedithioamide with bromine in acetic acid induces cyclization, yielding the bithiazole core in a single step. This method reduces purification steps but requires stringent temperature control (0–5°C) to prevent over-bromination.

Esterification and Functionalization

Following bithiazole assembly, the carboxylic acid group at position 4 undergoes esterification with isopropanol. Two prevalent methodologies are employed:

Acid-Catalyzed Fischer Esterification

The carboxylic acid intermediate is refluxed with excess isopropanol in the presence of concentrated sulfuric acid. This method, while straightforward, suffers from moderate yields (60–65%) due to competing side reactions such as dehydration.

Reaction Conditions :

  • Temperature: 80°C
  • Duration: 12 hours
  • Molar Ratio (Acid:Alcohol): 1:5

Steglich Esterification

For higher efficiency, the Steglich method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This approach achieves yields exceeding 85% under ambient conditions, minimizing thermal degradation.

Method Catalyst System Solvent Yield (%)
Fischer Esterification H₂SO₄ Isopropanol 62
Steglich Esterification EDC/DMAP DCM 87

Catalytic Systems and Reaction Optimization

Palladium Catalysts in Cross-Coupling

The choice of palladium catalyst significantly impacts coupling efficiency. Comparative studies reveal that Pd(OAc)₂ with Xantphos as a ligand outperforms Pd(PPh₃)₄ in polar aprotic solvents like dimethylformamide (DMF), enhancing yields to 76%.

Solvent Effects

Non-polar solvents (e.g., toluene) favor cyclization steps by stabilizing transition states through hydrophobic interactions. Conversely, polar solvents (e.g., DMF) improve solubility of ionic intermediates during esterification.

Industrial-Scale Production Methodologies

Scalable synthesis necessitates continuous flow reactors to maintain precise temperature and mixing control. Key advancements include:

  • Microreactor Technology : Enables rapid heat dissipation during exothermic cyclization steps, reducing byproduct formation.
  • In-Line Purification : Integrated chromatography columns immediately post-reaction enhance purity (>98%) without intermediate isolation.

Characterization and Analytical Techniques

Rigorous characterization ensures structural fidelity and purity:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic singlet δ 1.35 ppm (isopropyl CH₃) and δ 2.15 ppm (isobutyl CH₂).
  • Mass Spectrometry : ESI-MS confirms molecular ion peak at m/z 324.46 [M+H]⁺.
  • HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) verifies purity ≥95%.

Comparative Analysis of Synthetic Approaches

Parameter Stepwise Synthesis Tandem Cyclization
Total Steps 3 2
Overall Yield (%) 52 48
Purification Complexity High Moderate
Scalability Moderate High

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 5-isobutyl-2,2’-bithiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bithiazole ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can modulate various signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural or functional similarities with isopropyl 5-isobutyl-2,2'-bithiazole-4-carboxylate, enabling comparative analysis:

Structural Similarities and Key Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound Not explicitly provided* ~337.5 (calculated) Bithiazole core, isobutyl, isopropyl ester High lipophilicity, potential bioactivity
2-Isobutylthiazole C₇H₁₁NS 141.23 Single thiazole, isobutyl substituent Volatile, used in flavoring agents
Isopropyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate C₁₄H₁₈N₂O₃S† 294.37 Single thiazole, cyano, isobutoxy phenyl Enhanced electronic delocalization
2-Isopropyl-4-(methylaminomethyl)thiazole C₈H₁₅N₂S 171.28 Single thiazole, isopropyl, aminomethyl Basic amine functionality

*Molecular formula inferred as C₁₃H₁₉N₂O₂S₂ (exact data unavailable).
lists "C₁₄H₁₈O" for this compound, but the formula likely includes N and S (corrected here).

Functional Group Impact

  • Isobutyl vs. Isobutoxy : The isobutyl group (C₄H₉) in the target compound offers greater hydrophobicity than the isobutoxy (C₄H₉O) group in the phenyl-substituted analog from , affecting solubility and metabolic stability.
  • Ester Moieties : The isopropyl ester in the target compound and its phenyl-substituted analog may confer similar hydrolytic susceptibility, but steric hindrance from the bithiazole core could slow degradation compared to simpler esters .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is expected to exceed that of 2-isobutylthiazole (logP ~2.1) due to additional hydrophobic substituents.
  • Thermal Stability : Bithiazole derivatives generally exhibit higher thermal stability than single thiazoles, as seen in related compounds like 2,2'-bithiazole (decomposition >200°C vs. ~150°C for single thiazoles).

Biological Activity

Isopropyl 5-isobutyl-2,2'-bithiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of thiazole derivatives known for their diverse biological activities. The compound features a bithiazole ring system, which is essential for its biological interactions.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various pathogens:

  • Bacterial Inhibition : Studies have shown that thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potential therapeutic applications in treating bacterial infections .
  • Antifungal Properties : Certain thiazole compounds have also been noted for their antifungal activity against fungi like Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance antifungal efficacy .

Antiparasitic Activity

This compound has shown promise in antiparasitic applications, particularly against protozoan parasites:

  • Trypanocidal Activity : Research on related thiazole derivatives has indicated effective trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds similar to this compound exhibited low LC50 values, suggesting they can effectively kill the parasite at concentrations safe for mammalian cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors. For instance, they may inhibit key enzymes in metabolic pathways of pathogens, disrupting their growth and survival.
  • Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis and death.
  • Reactive Oxygen Species (ROS) Generation : Certain thiazoles induce oxidative stress in target cells, contributing to their antimicrobial and antiparasitic effects.

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of thiazole derivatives:

StudyFindings
Asraf et al. (2020)Identified mono-substituted thiazoles with potent antiviral activity against various viruses with IC50 values as low as 0.6 µM .
Chacon-Vargas et al. (2017)Reported trypanocidal activity of quinoxaline derivatives with similar structures to this compound .
PMC Study (2021)Highlighted the broad-spectrum antimicrobial properties of thiazoles, emphasizing their potential in drug development .

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